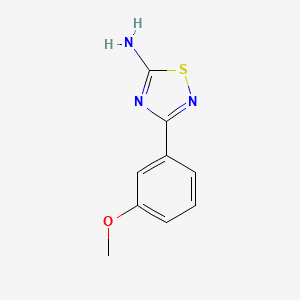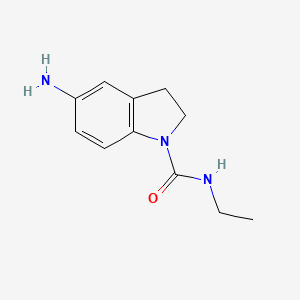
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical behavior.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds as Building Blocks
The chemistry of heterocyclic compounds like pyrazolines and their derivatives is a critical area of study in the synthesis of a wide variety of heterocyclic compounds. These compounds serve as essential building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and more. Their unique reactivity under mild conditions makes them valuable in the generation of diverse heterocyclic compounds and dyes, suggesting potential applications for "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine" in similar synthetic processes (Gomaa & Ali, 2020).
Anticancer Agents
Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer properties. These compounds are known for their ability to act as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. Research in this area highlights the potential for "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine" and similar compounds to contribute to the development of new anticancer agents (Ray et al., 2022).
Environmental Impact and Toxicology
Studies on related chlorophenyl compounds have evaluated their toxic effects on mammalian and aquatic life, suggesting that the environmental impact and toxicological profiles of such compounds need to be thoroughly understood. This knowledge is crucial for the safe handling and application of "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine" in research and development (Krijgsheld & Gen, 1986).
Synthesis and Medicinal Chemistry
The synthesis and exploration of the medicinal chemistry of pyrazoline derivatives, including those substituted with chlorophenyl groups, are of significant interest. These compounds have shown a broad range of pharmacological effects, such as antimicrobial, anti-inflammatory, and analgesic activities, indicating the potential versatility of "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine" in medicinal applications (Sharma et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.
Please note that this is a general guide and the specific details would depend on the compound being studied. If you have a specific compound or class of compounds you’re interested in, please provide more details. I hope this information is helpful!
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXMJVLARGENOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



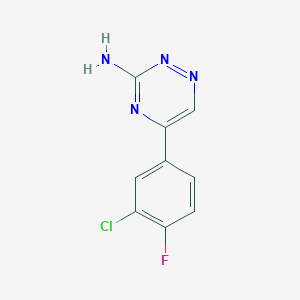
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
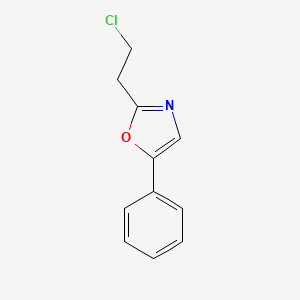
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

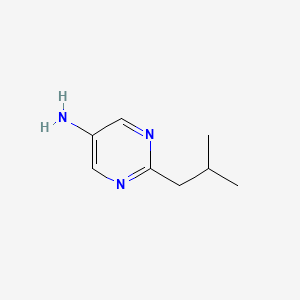
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

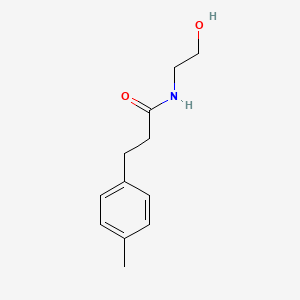
![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
